![molecular formula C6H16Cl2N2O B6164996 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride CAS No. 137505-39-6](/img/no-structure.png)

1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

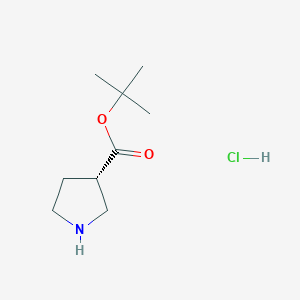

“1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride” is a chemical compound with the formula C7H17Cl2N2O. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The empirical formula of the compound is C6H15ClN2O . The SMILES string representation is Cl.CN1CCOC(CN)C1 .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 166.65 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride is involved in various synthesis and characterization processes within chemical research. Studies demonstrate the compound's utility in synthesizing novel chemical structures through different reactions, showcasing its versatility in chemical synthesis. For example, it has been used in synthesizing compounds with potential applications in materials science and pharmacology. These synthesized compounds are characterized using advanced spectroscopic and analytical techniques, providing detailed insights into their structural and functional properties (Shimoga, Shin, & Kim, 2018; Younas, Abdelilah, & Anouar, 2014).

Biased Agonism and Antidepressant Activity

Notably, derivatives of 1-[(2R)-4-methylmorpholin-2-yl]methanamine have been designed as "biased agonists" targeting serotonin 5-HT1A receptors. These compounds have shown promising antidepressant-like activities, indicating the compound's potential in the development of new antidepressant drugs. Such derivatives preferentially activate ERK1/2 phosphorylation pathways over other signaling pathways, demonstrating a novel mechanism of action that could be beneficial in treating depression with fewer side effects (Sniecikowska et al., 2019).

Catalytic Applications

In catalysis, 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives have been utilized in the synthesis of polylactide, highlighting their role in promoting environmentally friendly chemical processes. These catalysts enable the production of polymers with specific stereochemical configurations, critical for applications in biodegradable materials. The efficiency and selectivity of these catalysts contribute to the development of sustainable production methods for polymers and plastics (Kwon, Nayab, & Jeong, 2015).

Antimicrobial and Anticonvulsant Properties

Research into 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives has also revealed their potential antimicrobial and anticonvulsant properties. These studies provide a foundation for the development of new therapeutic agents targeting resistant microbial strains and neurological disorders, respectively. The exploration of these compounds' biological activities underscores the broad applicability of 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives in medicine and pharmacology (Thomas, Adhikari, & Shetty, 2010).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride involves the reaction of 4-methylmorpholine with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "4-methylmorpholine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Add 4-methylmorpholine to a solution of formaldehyde in water and hydrochloric acid.", "Stir the reaction mixture at room temperature for several hours.", "Add sodium borohydride to the reaction mixture and stir for several hours.", "Adjust the pH of the reaction mixture to acidic using hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to yield 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride." ] } | |

CAS-Nummer |

137505-39-6 |

Produktname |

1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride |

Molekularformel |

C6H16Cl2N2O |

Molekulargewicht |

203.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.